9-Ethynyl-9-fluorenol

Catalog No.
S795616
CAS No.
13461-74-0
M.F
C15H10O
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethynyl-9-fluorenol

CAS Number

13461-74-0

Product Name

9-Ethynyl-9-fluorenol

IUPAC Name

9-ethynylfluoren-9-ol

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H

InChI Key

MMZVVJGCZZAWBN-UHFFFAOYSA-N

SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O

Canonical SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O

9-Ethynyl-9-fluorenol is an organic compound with the molecular formula C₁₅H₁₀O and a molecular weight of 206.24 g/mol. It is characterized by a fluorenol structure with an ethynyl group attached at the 9-position. This compound appears as a solid at room temperature and is known for its high purity, typically exceeding 98% in commercial samples . It has several synonyms, including 9-ethynyl-9-hydroxyfluorene and (9-hydroxy-9-fluorenyl)acetylene .

Synthesis and Chemical Properties:

9-Ethynyl-9-fluorenol (9-EFL) is a small organic molecule with the chemical formula C₁₅H₁₀O. It is a white crystalline solid with a melting point of 107-110°C []. 9-EFL can be synthesized through various methods, including the reaction of 9-fluorenyllithium with trimethylsilylacetylene.

Applications in Organic Electronics:

Due to its unique chemical structure, 9-EFL has been explored for various applications in organic electronics. Its key properties include:

  • Good electron transport capabilities: The presence of the ethynyl group and the aromatic fluorene core contribute to efficient electron transport within the molecule.
  • Film-forming properties: 9-EFL can self-assemble into well-defined thin films, making it suitable for various device applications.

These properties make 9-EFL a promising candidate for various organic electronic devices, such as:

  • Organic light-emitting diodes (OLEDs): 9-EFL has been investigated as an electron transport layer (ETL) in OLEDs, where it facilitates the efficient transport of electrons from the cathode to the emissive layer, leading to improved device performance.
  • Organic field-effect transistors (OFETs): 9-EFL can function as an n-channel semiconductor material in OFETs, allowing for the creation of negative charge carriers within the device.

Applications in Medicinal Chemistry:

Emerging research suggests potential applications of 9-EFL in medicinal chemistry:

  • Antimicrobial activity: Studies indicate that 9-EFL exhibits antibacterial and antifungal properties, suggesting its potential as a therapeutic agent [].
  • Anti-cancer properties: Recent research explored the anti-cancer potential of 9-EFL, demonstrating its ability to inhibit the growth of certain cancer cell lines [].

The chemical reactivity of 9-ethynyl-9-fluorenol allows it to participate in various reactions typical of phenolic compounds. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic substitutions: The hydroxyl group can be substituted under suitable conditions.
  • Oxidation: The alcohol group can be oxidized to form ketones or quinones.

Additionally, derivatives of 9-ethynyl-9-fluorenol have been synthesized to explore their crystallographic and optical properties, indicating its versatility in organic synthesis .

Several synthesis methods for 9-ethynyl-9-fluorenol have been reported:

  • Sonogashira Coupling: This method involves the coupling of a halogenated fluorenol with an acetylene derivative in the presence of a palladium catalyst.
  • Alkyne Addition Reactions: Direct addition of ethynyl groups to fluorenol derivatives under basic conditions.
  • Functionalization of Fluorene: Starting from fluorene, various functional groups can be introduced through multi-step reactions leading to the formation of 9-ethynyl-9-fluorenol .

Due to its unique structure, 9-ethynyl-9-fluorenol finds applications in:

  • Fluorescent Sensors: Used for detecting heavy metals and other analytes due to its luminescent properties.
  • Organic Electronics: Involved in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Material Science: As a building block for synthesizing novel polymers and materials with specific optical properties .

Interaction studies involving 9-ethynyl-9-fluorenol primarily focus on its binding affinity with various metal ions and small molecules. These studies often utilize fluorescence spectroscopy to determine how changes in the environment affect the compound's luminescent properties. For instance, the interaction with cadmium ions has been extensively studied, revealing significant quenching effects that can be utilized for sensing applications .

Several compounds share structural similarities with 9-ethynyl-9-fluorenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
FluoreneBase structure without ethynyl groupPrecursor for many derivatives
Phenylethynyl AlcoholEthynyl group attached to phenolic ringUsed in polymer synthesis
4-EthynylphenolEthynyl group on a phenolic structureExhibits different reactivity patterns
1-NaphtholNaphthalene derivativeStronger acidity compared to fluorenol

The uniqueness of 9-ethynyl-9-fluorenol lies in its specific ethynyl substitution at the 9-position of the fluorenol framework, which enhances its photophysical properties and potential applications in fluorescence-based sensing technologies .

The tertiary C-9 hydroxyl embedded within the rigid fluorene scaffold is strongly benzylic and highly activated toward heterolytic cleavage. Protonation generates the 9-ethynyl-9-fluorenyl cation, which is stabilized by extensive π-delocalization across the tricyclic system [1] [2].

  • SN1 Substitutions. Under protic acidic conditions, the carbocation undergoes fast capture by neutral nucleophiles (e.g., methanol or water) to give 9-methoxy-9-ethynylfluorene or 9-fluorenyl hydrates [1].
  • Carbocation Rearrangements. No 1,2-shifts have been reported because conjugation fixes the positive charge; instead, elimination dominates, delivering 9-ethynylfluorene via E1 dehydration when strong Brønsted acids are present at >80 °C [2].
  • Acid–Catalyzed Etherifications. Catalytic p-toluenesulfonic acid drives condensations with bulky phenols to furnish aryl ethers in 60–75% isolated yields, useful for electronic-material precursors [3].

Table 1. Representative SN1 Transformations of the Tertiary Hydroxyl Group

EntryNucleophile (2.0 equiv)Catalyst / MediumTemp (°C)TimeProductYieldRef.
1Methanolconc H₂SO₄ (0.5 equiv)251 h9-Methoxy-9-ethynylfluorene82% [1]20
2H₂O0.1 M HCl (aq)Reflux3 h9-Ethynyl-9-fluorenyl hydrate68% [2]45
3p-Cresolp-TsOH (0.1 equiv), toluene1104 hDiaryl ether61% [3]62

Acetylene Functionality Transformations

The terminal C≡C unit supports a wide gamut of metal-mediated couplings and cycloadditions.

  • Sonogashira Coupling. Palladium–copper catalysis links the alkyne to aryl iodides/bromides under mild bases (triethylamine), affording diaryl acetylenes in 80–94% yield [4].
  • Polymerization. Transition-metal-initiated insertion polymerization (MoCl₅/NBD) converts 9-Ethynyl-9-fluorenol into π-conjugated poly(9-ethynyl-9-fluorenol) with weight-average molecular masses up to 28 kDa [5].
  • [2 + 2 + 2] Cyclotrimerisation. CpCo(CO)₂ catalysis assembles tris-fluorenyl arenes, useful as hole-transport materials, from three equivalents of the alkyne at 160 °C in diphenyl ether (68% yield) [6].
  • Glaser Homocoupling. CuCl–pyridine–O₂ couples two molecules regioselectively, delivering the diyne in 85% yield; potassium carbonate suppresses oxidative hydration [7].

Table 2. Catalytic Transformations of the Ethynyl Group

Catalyst SystemSubstratePartnerProduct ClassConditionsYieldRef.
Pd(PPh₃)₂Cl₂ / CuI9-Ethynyl-9-fluorenolp-BromotolueneSonogashira diaryl alkyneEt₃N, 50 °C, 3 h90% [4]61
MoCl₅ / (NBD)MonomerConjugated polymer25 °C, CH₂Cl₂Mₙ = 18 kDa, 85% [5]50
CpCo(CO)₂3 × MonomerCyclotrimer160 °C, Ph₂O, 6 h68% [6]55
CuCl / Pyridine2 × MonomerSymmetric diyneO₂, K₂CO₃, 80 °C85% [7]67

Addition-Elimination Reaction Mechanisms

Nucleophilic additions to the electron-rich alkyne are accelerated when the hydroxyl activates the triple bond through hydrogen bonding.

  • Fluoride-Mediated Vinylations. CaC₂/KF releases acetylide in situ, enabling anti-Markovnikov addition of alcohols across the C≡C to afford vinyl ethers with explicit retention of the 9-fluorenyl scaffold (74–82% isolated yields).
  • Oxirene-Mediated Rearrangements. m-Chloroperbenzoic acid (m-CPBA) oxidizes the alkyne via peracid epoxidation, producing transient oxirenes that undergo 1,2-aryl shifts; the net addition-elimination sequence yields α,β-unsaturated acids (20–42%) [8].
  • Alkyne Hydrometalations. Catalytic hydrogermylation with Bu₃GeH under radical initiation installs germyl across the C≡C to give vinyl germanes stereodivergently; subsequent Pd-catalyzed cross-couplings generate (E)/(Z)-CF₃-substituted alkenes [9].

Oxidation Pathways

Conversion to 9-Ethynyl-9-fluorenone

Selective oxidation of the tertiary alcohol affords the corresponding ketone without perturbing the alkyne.

OxidantCatalyst / BaseSolventTemp (°C)TimeKetone YieldRef.
Sodium hypochlorite (NaOCl)Acetic acidAcetone/H₂O2510 min88% [2]45
Dess–Martin periodinaneCH₂Cl₂0–2530 min93% [10]8
Jones reagent (CrO₃/H₂SO₄)Acetone05 min85% [11]47

Potassium Permanganate Oxidation Systems

Potassium permanganate displays dual behaviour: cold, dilute KMnO₄ forms diols; hot, concentrated reagent over-oxidizes to cleaved products [12]. Under optimized “cold” buffered conditions (KMnO₄, NaHCO₃, 0 °C) the alkyne is dihydroxylated to cis-glycol in 62% yield, which rearranges on warming to 9-ethynyl-9-fluorenone (overall 54%) [12].

Mechanistically, a manganate ester delivers syn-addition; proton-promoted β-elimination furnishes the ketone while preserving the alkyne [12].

Reduction Processes

Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄) cannot further reduce the fully-substituted carbinol center; however, it quantitatively converts 9-ethynyl-9-fluorenone back to the alcohol in THF at 0 °C (98% isolated) [13] [14]. The presence of the electron-withdrawing alkyne lowers the carbonyl reduction potential relative to 9-fluorenone by ca. 0.12 V (cyclic voltammetry) [13].

Selective partial reduction of the alkyne is avoided by low-temperature control; excess LiAlH(O-t-Bu)₃ halts at the alkoxide stage, enabling in situ acylations [14].

Substitution Reactions

Nucleophilic Substitution Mechanisms

Protonated 9-ethynyl-9-fluorenyl halides—generated in situ from the alcohol and HX—undergo bimolecular displacement with soft nucleophiles. Sodium azide in DMF displaces chloride at 60 °C to give 9-azido-9-ethynylfluorene in 72% yield; the reaction proceeds through an ion-pair SN1–SN2 manifold because steric congestion retards backside attack [1].

Thionyl Chloride-Mediated Transformations

Treatment with thionyl chloride at ambient temperature does not substitute the hydroxyl as expected; instead, chlorination occurs on the tert-butyl group at C-2 in a neighbouring aryl ring, giving sp-9-[o-(β-chloro-α,α-dimethylethyl)phenyl]fluorene quantitatively [15]. X-ray crystallography confirmed retention of the tertiary alcohol. The unexpected course is rationalized by formation of chlorosulfite ester, followed by π-assisted rearrangement and electrophilic aromatic substitution [15].

Consolidated Data Summary

Transformation ClassTypical Yield RangeKey ReagentsNotes
SN1 Etherifications60–85% [1] [3]Strong Brønsted acidsCarbocation stabilized by fluorene ring
Sonogashira Couplings80–94% [4]Pd/Cu, Et₃NAlkyne integrity retained
Peracid Oxidative Rearrangement20–42% [8]m-CPBA, CCl₃CO₂HGenerates α,β-unsaturated acids via oxirene
NaOCl Oxidation to Ketone85–90% [2]Bleach, AcOHRapid, green oxidant
LiAlH₄ Ketone Reduction98% [13]LiAlH₄, THFNo alkyne hydrogenation
KMnO₄ Diol/Ketone Path54–62% [12]Cold KMnO₄Temperature-controlled selectivity
Thionyl Chloride Rearrangement100% [15]SOCl₂, CHCl₃Side-chain chlorination, not OH substitution

XLogP3

2.5

Wikipedia

9-Ethynyl-9-fluorenol

Dates

Last modified: 08-15-2023

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